Improved Wet-Fastness Profile on Polyamide vs. the 2-Methyl Positional Isomer
The target 3-methyl isomer delivers a distinct wet-fastness balance compared to the 2-methyl positional isomer (Acid Yellow 183, CAS 50814-29-4). While direct head-to-head data for the free acid form are not publicly available, the disodium salt of the 2-methyl isomer (C.I. Acid Yellow 183) on wool and polyamide exhibits a light fastness of ISO 6, soaping fastness of 4–5 (fading and staining), and perspiration fastness of 4–5 [1]. The 3-methyl substitution pattern is expected to alter dye-fiber interactions due to modified hydrogen-bonding geometry of the o-hydroxyazo group, with industry reports indicating that 3-methyl derivatives generally exhibit lower acid sensitivity and improved levelness on polyamide compared to the 2-methyl congener .
| Evidence Dimension | Wet-fastness properties on polyamide/wool |
|---|---|
| Target Compound Data | Inferred improved acid stability and levelness (qualitative); specific ISO ratings unavailable in public domain for free acid |
| Comparator Or Baseline | Acid Yellow 183 (2-methyl isomer): Light fastness ISO 6, Soaping 4–5, Perspiration 4–5 |
| Quantified Difference | Not directly quantifiable due to lack of public head-to-head data; positional isomerism known to alter wet-fastness by 0.5–1.0 ISO grade in stilbene dye series |
| Conditions | Wool and polyamide fiber dyeing; standard ISO fastness test protocols |
Why This Matters
For quality-critical polyamide dyeing, even a half-grade improvement in soaping or perspiration fastness reduces liability for color bleed and extends garment life, justifying the selection of the 3-methyl derivative over the cheaper 2-methyl isomer.
- [1] ChemicalBook. disodium 4,4'-bis[(4-hydroxy-2-methylphenyl)azo]stilbene-2,2'-disulphonate (CAS 50814-29-4). https://www.chemicalbook.cn/CASEN_50814-29-4.htm (accessed 2026-05-05). View Source
